2-(3-nitrophenyl)propanoic Acid
Overview
Description
2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by a propanoic acid backbone substituted with a nitro group at the meta position of the phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3-nitrophenyl)propanoic Acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, altering the normal functioning of cells .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that similar compounds can have diverse biological activities, suggesting that this compound may also produce a range of molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-nitrophenyl)propanoic acid can be synthesized through several methods. One common approach involves the nitration of phenylpropanoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products
Reduction: 2-(3-aminophenyl)propanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.
2-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.
2-(3-aminophenyl)propanoic acid: The reduced form of 2-(3-nitrophenyl)propanoic acid.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group can lead to different chemical behaviors compared to para-substituted analogs, affecting its applications and interactions in various fields.
Properties
IUPAC Name |
2-(3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCZZRXBIBUPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-(3-nitrophenyl)propanoic acid and its amino derivative?
A1: Both this compound and 2-(3-aminophenyl)propanoic acid serve as important precursors or intermediates in the synthesis of more complex molecules. [, ] While the provided papers focus on the synthetic procedures, the value lies in their potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro and amino groups allows for further chemical modifications, making these compounds versatile building blocks.
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